molecular formula C11H15NO5 B2624690 3-({[(tert-butoxy)carbonyl]amino}methyl)furan-2-carboxylic acid CAS No. 903094-62-2

3-({[(tert-butoxy)carbonyl]amino}methyl)furan-2-carboxylic acid

Cat. No.: B2624690
CAS No.: 903094-62-2
M. Wt: 241.243
InChI Key: POUPISGHUIBHFV-UHFFFAOYSA-N
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Description

3-({[(tert-butoxy)carbonyl]amino}methyl)furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a carboxylic acid and a tert-butoxycarbonyl (Boc) protected amine group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 3-({[(tert-butoxy)carbonyl]amino}methyl)furan-2-carboxylic acid typically involves a series of organic reactions. One common method includes the reaction of a chiral amino alcohol with a suitable acid

Chemical Reactions Analysis

3-({[(tert-butoxy)carbonyl]amino}methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different products.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection .

Scientific Research Applications

3-({[(tert-butoxy)carbonyl]amino}methyl)furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({[(tert-butoxy)carbonyl]amino}methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected to reveal a free amine, which can then interact with enzymes or receptors. The furan ring and carboxylic acid functionalities can also participate in various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 3-({[(tert-butoxy)carbonyl]amino}methyl)furan-2-carboxylic acid include:

Properties

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-6-7-4-5-16-8(7)9(13)14/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUPISGHUIBHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(OC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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